Nurr1 inverse agonist-1 is a compound that acts on the nuclear receptor related 1 (Nurr1), a transcription factor involved in neuroprotection and neurodegenerative disease mechanisms. Nurr1 has been identified as a critical player in regulating gene expression in neurons and immune cells, particularly in the context of Parkinson's and Alzheimer's diseases. The modulation of Nurr1 activity through inverse agonists can provide insights into therapeutic strategies for these conditions.
The development of Nurr1 inverse agonist-1 stems from extensive research focused on identifying and optimizing compounds that selectively modulate Nurr1 activity. These efforts have included structure-activity relationship studies and the exploration of various chemical scaffolds to enhance potency and selectivity against related receptors.
Nurr1 inverse agonist-1 is classified as a small molecule compound targeting nuclear receptors. It functions as an inverse agonist, which means it binds to the receptor and decreases its activity, contrasting with agonists that activate the receptor.
The synthesis of Nurr1 inverse agonist-1 involves several key steps, primarily utilizing amide coupling reactions. For instance, compounds can be synthesized from 5-chloro-1H-indole-6-carboxylic acid through reactions with various amines in the presence of coupling agents like EDC·HCl in organic solvents such as ethyl acetate. This method allows for the rapid generation of compound libraries for screening against Nurr1 activity.
The synthesis typically starts with the preparation of the indole scaffold, which is crucial for binding to the Nurr1 receptor. The initial building blocks are generated through established synthetic routes such as Batcho–Leimgruber indole synthesis, involving nitration, esterification, cyclization, and hydrolysis to yield the desired carboxylic acid derivatives. Subsequent steps include purification via washing procedures and confirmation of product formation through mass spectrometry .
Nurr1 inverse agonist-1 features a complex molecular structure characterized by an indole core, which is essential for its interaction with the Nurr1 receptor. The specific arrangement of substituents on this scaffold significantly influences its binding affinity and biological activity.
Molecular modeling studies have indicated that the orientation of substituents can affect ligand-receptor interactions. For example, modifications to the indole nitrogen or alterations in regiochemistry can lead to variations in activity, highlighting the importance of structural optimization in drug design .
The primary chemical reactions involved in synthesizing Nurr1 inverse agonist-1 include:
For instance, the synthesis may involve bromination followed by nucleophilic substitution to introduce necessary functional groups. Each step is carefully optimized to maximize yield and purity while maintaining biological activity .
Nurr1 inverse agonist-1 operates by binding to the ligand-binding domain of the Nurr1 receptor, leading to a conformational change that reduces its transcriptional activity. This mechanism contrasts with agonists that promote receptor activation.
In vitro assays using Gal4-Nurr1 hybrid reporter systems have demonstrated that Nurr1 inverse agonist-1 effectively inhibits Nurr1-mediated transcriptional activation at specific concentrations, providing insights into its potency and efficacy .
Nurr1 inverse agonist-1 typically exhibits properties consistent with small organic molecules, including moderate solubility in organic solvents and stability under physiological conditions.
The compound's chemical properties include:
These properties are critical for assessing pharmacokinetics and potential therapeutic applications .
Nurr1 inverse agonist-1 serves as a valuable tool in research focused on neurodegenerative diseases. Its ability to modulate Nurr1 activity allows researchers to explore:
Nurr1 orchestrates dopaminergic neuron identity and function through direct transcriptional control of genes essential for dopamine synthesis, storage, and release. Key regulated targets include:
This regulation occurs via Nurr1 binding to specific response elements (NGFI-B response element or Nur response element) in the promoter regions of target genes [4] [9]. Structurally, Nurr1 possesses a DNA-binding domain exhibiting over 90% homology with other NR4A family members and a unique ligand-binding domain characterized by a tightly packed hydrophobic core that occludes the canonical ligand-binding pocket [1] [4]. This structural feature initially suggested Nurr1 was constitutively active and ligand-independent. However, recent research demonstrates that synthetic ligands can allosterically modulate Nurr1's transcriptional activity by binding surface pockets, influencing dimerization status, and altering coregulator recruitment [1] [4] [5]. Nurr1 functions as a monomer, homodimer, or heterodimer (notably with Retinoid X receptor alpha), and its dimerization status directly impacts its transcriptional activity [1] [4]. Ligand binding can destabilize transcriptionally inactive dimers (e.g., Nurr1-Retinoid X receptor alpha heterodimers), promoting active monomers and enhancing target gene expression [1] [4].
Table 1: Key Functional Domains of Nurr1 and Their Roles
| Domain | Characteristics | Functional Consequence |
|---|---|---|
| DNA-Binding Domain (DBD) | High conservation (>90%) within NR4A family; Two zinc finger modules | Binds NGFI-B response element/Nur response element in target gene promoters (e.g., Tyrosine hydroxylase, Dopamine transporter) |
| Ligand-Binding Domain (LBD) | Hydrophobic residues occupy canonical pocket; Adopts autoactivated conformation; Contains activation function 2 helix | Constitutive activity; Allosteric ligand binding sites identified on surface (e.g., between helices 1,5,7,8) |
| Activation Function 1 (AF-1) | N-terminal region | Phosphorylation site (e.g., by Extracellular signal-regulated kinases 1/2) regulating transcriptional activity |
Dysregulation of Nurr1 expression and function is a clinically significant feature of major neurodegenerative disorders:
α-Synuclein Interaction: Elevated levels of pathological α-synuclein, a hallmark of Parkinson's disease, suppress Nurr1 expression and function. Reduced Nurr1, in turn, increases the susceptibility of dopaminergic neurons to α-synuclein-induced toxicity, creating a vicious cycle of neurodegeneration [2] [6] [10]. Nurr1 expression is specifically reduced in substantia nigra pars compacta neurons harboring α-synuclein inclusions in Parkinson's disease patients [2].
Alzheimer's Disease:
Table 2: Nurr1 Dysregulation Patterns in Neurodegenerative Diseases
| Disease | Expression Change | Key Pathogenic Mechanisms | Consequence |
|---|---|---|---|
| Parkinson's Disease | ↓ Substantia nigra pars compacta; ↓ Peripheral blood lymphocytes | NR4A2 mutations (e.g., Ser125Cys); α-Synuclein-mediated suppression; Loss of Extracellular signal-regulated kinases 1/2 regulation (Ser125Cys mutant) | Impaired dopamine synthesis/transport; Increased vulnerability to neuroinflammation/toxicity; Dopaminergic neuron death |
| Alzheimer's Disease | ↓ Cortex/Hippocampus; ↓ Subiculum (age-dependent loss of Nurr1+ cells) | Amyloid-beta-induced downregulation; micro ribonucleic acid 184 dysregulation; Co-localization with amyloid-beta plaques | Cognitive deficits; Impaired neuroprotection; Exacerbated neuroinflammation |
The critical role of Nurr1 dysfunction in neurodegeneration establishes it as a compelling therapeutic target. Pharmacological strategies aim not only to enhance its activity (agonism) but also to suppress pathological hyperactivity or modulate specific functional states (inverse agonism):
Correcting Transcriptional Deficits: Agonists aim to restore basal Nurr1 activity compromised in disease states like Parkinson's disease. Potent synthetic agonists (e.g., derivatives of amodiaquine, vidofludimus) enhance Nurr1-mediated transcription of neuroprotective genes (e.g., Tyrosine hydroxylase) and mitigate dopaminergic neuron loss in models of Parkinson's disease and Alzheimer's disease [5] [6]. For example, the optimized agonist 4-amino-7-chloroquinoline derivative 301 rescues Tyrosine hydroxylase expression in midbrain organoids with Parkinson's disease-associated mutations and provides disease-modifying effects in animal models, improving motor/non-motor deficits without inducing dyskinesia [6].
Modulating Protein-Protein Interactions & Dimerization: Nurr1's activity is highly regulated by its interactome. Agonists like vidofludimus induce Nurr1 homodimer dissociation and destabilize Nurr1-Retinoid X receptor alpha heterodimers. This dimer dissociation is a primary molecular mechanism of activation, often preceding and potentially driving coregulator displacement [1] [4]. Vidofludimus also displaces corepressors (Nuclear receptor corepressor 1, Silencing mediator of retinoid and thyroid receptors, Protein inhibitor of activated STAT protein gamma) and coactivators (Nuclear receptor-interacting protein 1, Nuclear receptor coactivator 6) from the Nurr1 ligand-binding domain [1] [4].
Targeting Allosteric Sites for Specific Modulation: Structural studies reveal that synthetic ligands bind surface pockets rather than the occluded canonical pocket. Vidofludimus binds an allosteric pocket lined by helices 1, 5, 7, and 8 of the ligand-binding domain [1] [4]. This binding location, validated by mutagenesis and molecular dynamics simulation (e.g., mutations Histidine 372 Phenylalanine, Isoleucine 500 Phenylalanine affecting vidofludimus response), enables structure-guided design. This approach has yielded agonists with substantially enhanced potency and binding affinity [1] [4] [5].
Rationale for Inverse Agonism: While agonists aim to boost beneficial transcription, contexts may exist where Nurr1 activity contributes to pathology or where specific functional outcomes (e.g., disruption of detrimental protein complexes or repression of pro-inflammatory genes in non-neuronal cells) require suppression. Although the provided search results focus primarily on agonist development, the mechanistic understanding of Nurr1 modulation—dimerization dynamics, coregulator recruitment, and allosteric control—provides a clear foundation for developing inverse agonists. An inverse agonist could potentially stabilize inactive dimeric conformations, enhance corepressor binding, or prevent coactivator recruitment, thereby suppressing Nurr1's transcriptional output in a targeted manner. The identification of specific binding pockets offers precise molecular sites for designing such bidirectional modulators. Nurr1 inverse agonist-1 represents an emerging tool designed to probe these potential pathological states requiring Nurr1 suppression. Its development leverages the same structural and mechanistic insights gained from agonist research but applies them to achieve opposite functional outcomes for specific therapeutic contexts.
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